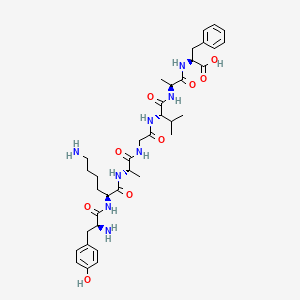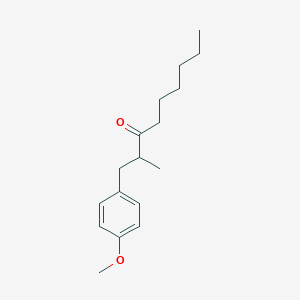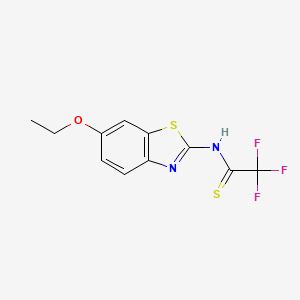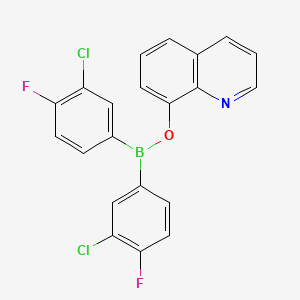![molecular formula C20H15NO B12591046 N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide CAS No. 645405-51-2](/img/structure/B12591046.png)
N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide typically involves the condensation of naphthalen-1-yl and phenyl groups with a prop-2-enamide moiety. One common method involves the reaction of naphthalen-1-ylamine with benzaldehyde under basic conditions to form the corresponding Schiff base, which is then reacted with acryloyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the condensation and subsequent reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yl and phenyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalen-1-yl and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthylamines.
Aplicaciones Científicas De Investigación
N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of transcription factors like NF-κB, which plays a role in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylnaphthalen-1-amine: This compound is structurally similar and shares some chemical properties.
N-Phenyl-2-naphthylamine: Another similar compound with comparable applications and properties.
Uniqueness
N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
645405-51-2 |
|---|---|
Fórmula molecular |
C20H15NO |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
N-[naphthalen-1-yl(phenyl)methylidene]prop-2-enamide |
InChI |
InChI=1S/C20H15NO/c1-2-19(22)21-20(16-10-4-3-5-11-16)18-14-8-12-15-9-6-7-13-17(15)18/h2-14H,1H2 |
Clave InChI |
YEUCWBUUVHVTPM-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N=C(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide](/img/structure/B12590971.png)




![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)

![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)

![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)



